
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is an organic compound with the molecular formula C39H54O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features three heptyloxy groups and three hydroxyl groups attached to the triphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with heptyl bromide in the presence of a base, followed by hydroxylation. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to ensure complete substitution of the heptyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted triphenylene derivatives.
Applications De Recherche Scientifique
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the heptyloxy groups provide hydrophobic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound with six hydroxyl groups and no heptyloxy groups.
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol: Another derivative with a slightly different substitution pattern.
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene: A compound with six octyloxy groups instead of heptyloxy groups.
Uniqueness
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The combination of hydroxyl and heptyloxy groups allows for versatile interactions and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
906663-85-2 |
|---|---|
Formule moléculaire |
C39H54O6 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
3,7,10-triheptoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)29-23-35(41)38(44-20-17-14-11-8-5-2)26-32(29)33-27-39(36(42)24-30(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
Clé InChI |
LUYZFFPMVSZAGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCC)OCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


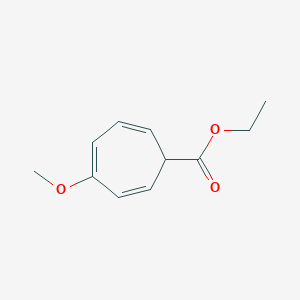
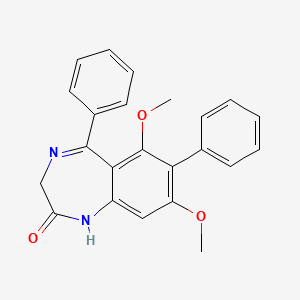
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
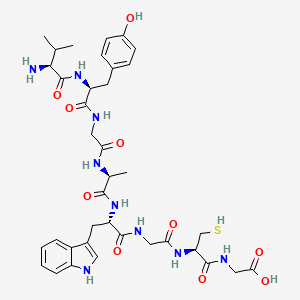
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

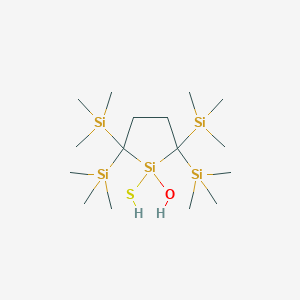
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

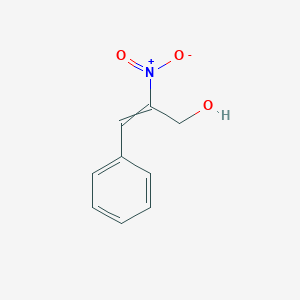
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
